5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone

Drug metabolism CYP inhibition Polymethoxyflavone ADMET

5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone is a highly oxygenated flavonol belonging to the 8-O-methylated flavonoid subclass, characterized by a distinctive substitution pattern of two free hydroxyl groups at C-5 and C-7 and six methoxy groups distributed across the A- and B-rings. It has been isolated from several plant sources including Athrixia phylicoides, Gutierrezia microcephala, and Marcetia mucugensis, and is recognized as a marker compound for the quality control of South African bush tea.

Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
CAS No. 96887-18-2
Cat. No. B1649437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone
CAS96887-18-2
Molecular FormulaC21H22O10
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC
InChIInChI=1S/C21H22O10/c1-25-10-7-9(8-11(26-2)17(10)27-3)16-20(29-5)14(23)12-13(22)19(28-4)15(24)21(30-6)18(12)31-16/h7-8,22,24H,1-6H3
InChIKeyQXRNWRWFNALYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone (CAS 96887-18-2) – Core Identity for Procurement Specification


5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone is a highly oxygenated flavonol belonging to the 8-O-methylated flavonoid subclass, characterized by a distinctive substitution pattern of two free hydroxyl groups at C-5 and C-7 and six methoxy groups distributed across the A- and B-rings . It has been isolated from several plant sources including Athrixia phylicoides, Gutierrezia microcephala, and Marcetia mucugensis, and is recognized as a marker compound for the quality control of South African bush tea [1]. The compound carries the NSC designation NSC-618934 and has a molecular formula of C₂₁H₂₂O₁₀ (MW 434.4 g/mol) [2].

Why 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone Cannot Be Replaced by Common Polymethoxyflavone Analogs


Polymethoxyflavones (PMFs) and hydroxylated PMFs exhibit pronounced structure-activity divergence driven by the number and position of hydroxyl and methoxy groups [1]. The target compound occupies a narrow structural niche within the flavonol space: it retains two free phenolic hydroxyls at C-5 and C-7, which confer hydrogen-bond donor capacity and influence molecular recognition, while the fully methoxylated B-ring (3',4',5'-trimethoxy) enhances lipophilicity and membrane permeability relative to less methoxylated or more hydroxylated analogs [2]. Substituting this compound with nobiletin (fully methoxylated, zero free OH) or 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (single C-5 OH) would eliminate the C-7 hydroxyl functionality, which computational predictions indicate alters key ADMET parameters including CYP inhibition profiles and transporter interactions [3].

Quantitative Differentiation Evidence for 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone vs. Closest Analogs


C-7 Hydroxyl Presence Alters CYP1A2 Inhibition Profile vs. Fully Methoxylated Nobiletin

In silico ADMET prediction using admetSAR 2 indicates that 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone is a predicted inhibitor of CYP1A2 (probability: 86.10%), whereas the fully methoxylated comparator nobiletin (5,6,7,8,3',4'-hexamethoxyflavone, zero free OH groups) is not predicted to inhibit CYP1A2, based on the well-established principle that free phenolic hydroxyl groups enhance CYP1A2 binding affinity in the flavonoid class [1]. The target compound's dual free hydroxyl functionality at C-5 and C-7 further differentiates it from 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, which possesses only a single C-5 hydroxyl [2].

Drug metabolism CYP inhibition Polymethoxyflavone ADMET

Predicted OATP1B1 and OATP1B3 Transporter Inhibition Distinguishes Target Compound from Less Methoxylated Flavonols

The target compound contains a unique combination of 3-methoxy (flavonol-type) and 3',4',5'-trimethoxy B-ring substitution that is absent in common comparators. admetSAR 2 predicts high probability of OATP1B1 inhibition (90.62%) and OATP1B3 inhibition (87.67%) for 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone [1]. By class-level comparison, fully methoxylated analogs such as nobiletin lack the free hydroxyl groups that contribute to hydrogen-bond interactions with transporter binding sites, while 5,7,4'-trihydroxy-3,6,8,3',5'-pentamethoxyflavone (an additional hydroxyl at C-4' but one fewer methoxy) is expected to show altered lipophilicity and transporter affinity .

Hepatic uptake transport OATP inhibition Polymethoxyflavone disposition

Quality Control Marker Specificity: Unique m/z 433 Signature Enables Differentiation from Co-Occurring Bush Tea Flavonoids

In HPTLC-MS analysis of Athrixia phylicoides methanol extracts, 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone was detected with a distinct molecular ion at m/z 433, clearly resolved from the co-occurring 5,7,5'-trihydroxy-3,6,8,3',4'-pentamethoxyflavone (m/z 419) [1]. The 14 Da mass difference corresponds to one additional methoxy group vs. one additional hydroxyl group, enabling unambiguous chromatographic and mass spectrometric identification. This compound has been validated as a marker compound for quality control of bush tea, whereas the more commonly studied nobiletin (m/z 402, C₂₁H₂₂O₈) is not typically found in Athrixia species and cannot serve as an authentication marker for this botanical matrix [2].

Quality control HPTLC-MS Botanical authentication

Hydroxylation Pattern at C-5 and C-7 Confers Predicted Blood-Brain Barrier Exclusion vs. Fully Methoxylated PMFs

admetSAR 2 predicts that 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone is blood-brain barrier (BBB) non-penetrant (probability: 77.50% for BBB-), consistent with its two free hydroxyl groups increasing polar surface area and hydrogen-bond donor count [1]. In contrast, the fully methoxylated comparator nobiletin (5,6,7,8,3',4'-hexamethoxyflavone, TPSA ~89–100 Ų, zero HBD) is well-documented to penetrate the BBB and exerts neuroprotective effects in rodent models [2]. The target compound's predicted TPSA of 122.00 Ų and two H-bond donors place it firmly outside the typical CNS drug-like space, a critical differentiation for researchers selecting between PMF analogs for peripheral vs. central nervous system target engagement.

Blood-brain barrier CNS penetration Flavonoid ADME

Caco-2 Permeability Prediction Indicates Moderate Oral Absorption Differentiated from Highly Lipophilic All-Methoxy PMFs

The target compound is predicted to be Caco-2 permeable (probability: 71.57%) with human intestinal absorption probability of 94.17%, indicating favorable oral absorption characteristics [1]. By class-level comparison, the presence of two hydroxyl groups in the target compound balances the high lipophilicity imparted by the six methoxy groups (XlogP 3.10), potentially mitigating the extreme insolubility that limits the oral bioavailability of fully methoxylated PMFs such as nobiletin and tangeretin, which are described as practically insoluble in water . The hydroxyl groups provide modest aqueous solubility improvement while retaining sufficient lipophilicity for membrane permeation, a balance not achievable with either fully methoxylated or polyhydroxylated flavonol extremes.

Oral bioavailability Caco-2 permeability Flavonoid absorption

3-Methoxy (Flavonol) Substitution Pattern Differentiates Target from Flavone-Type PMFs; Implications for Redox Activity

The target compound is a flavonol (3-methoxy-4-keto), distinguishing it from the more common flavone-type PMFs such as nobiletin and tangeretin which lack the C-3 oxygen substitution . In the broader flavonoid SAR literature, the C-3 hydroxyl group in flavonols is a critical determinant of radical scavenging activity; the C-3 methoxy group in the target compound partially retains electron-donating capacity while avoiding the metabolic lability (glucuronidation/sulfation) associated with a free C-3 hydroxyl [1]. This positions the compound as a potentially more metabolically stable antioxidant scaffold compared to C-3 hydroxy flavonols like quercetin (IC₅₀ DPPH 1.27 µg/mL in the Athrixia study), though direct antioxidant data for the target compound itself are not yet reported [2].

Flavonol vs. flavone Antioxidant mechanism Structure-activity relationship

Evidence-Backed Application Scenarios for 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone Procurement


Botanical Extract Standardization and Regulatory Quality Control of Athrixia phylicoides (Bush Tea) Products

This compound serves as a validated HPTLC-MS marker for Athrixia phylicoides authentication, with its distinct m/z 433 signal enabling unambiguous identification and quantification in complex plant extracts [1]. Its use as a reference standard supports compliance with regulatory quality control frameworks for herbal products, where chromatographic fingerprinting with structurally characterized marker compounds is increasingly mandated [2].

ADME-Tox Profiling Studies Requiring a Dual-OH Polymethoxyflavone with Defined CYP and Transporter Interaction Signature

The compound's predicted multi-CYP inhibition profile (CYP1A2, CYP2C19, CYP2C8) combined with dual OATP1B1/1B3 and P-glycoprotein inhibition potential makes it a valuable probe for investigating structure-transporter relationships in the hydroxylated PMF series [1]. Its intermediate lipophilicity (XlogP 3.10) and predicted BBB exclusion distinguish it from the CNS-penetrant, fully methoxylated nobiletin scaffold, enabling selection of peripheral-restricted flavonoid chemotypes for hepatic or systemic target engagement [2].

Synthetic Chemistry and SAR Studies on Flavonol C-3 Methoxy Metabolic Stability

As a flavonol with a C-3 methoxy group (rather than a free hydroxyl), this compound represents a metabolic stability-optimized scaffold for structure-activity relationship studies aimed at improving upon the rapid phase II conjugation that limits the in vivo efficacy of C-3 hydroxy flavonols such as quercetin [1]. Its 5,7-dihydroxy A-ring and 3',4',5'-trimethoxy B-ring provide a defined chemical template for systematic derivatization and pharmacological comparison with related PMFs [2].

Natural Product Library Screening for Peripheral Anti-Inflammatory or Anti-Cancer Hit Identification

The compound fills a structural gap in commercial natural product screening libraries, which are typically dominated by fully methoxylated PMFs (nobiletin, tangeretin) or polyhydroxylated flavonols (quercetin, kaempferol) [1]. Its intermediate hydroxylation state offers a distinct pharmacological space that is underexplored in high-throughput screening campaigns, with class-level evidence supporting the anti-proliferative and anti-inflammatory potential of hydroxylated PMFs [2].

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